

# cerivastatin rhabdomyolysis case study clinical presentation

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## Compound Focus: Cerivastatin

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## Clinical Presentation & Laboratory Data

The following table summarizes the key findings from a published case report [1]:

Feature	Presentation in a 72-year-old male case
Medication Regimen	Cerivastatin 0.3 mg/day + Gemfibrozil 600 mg (twice daily) for 7 days

| **Key Symptoms** | - Worsening generalized weakness over 7 days

- Proximal muscle weakness (hips, shoulders, neck)
- Myalgia and muscle stiffness
- Difficulty lifting head and getting out of bed | | **Physical Findings** | - Proximal muscle strength 4/5
- Distal muscle strength near normal
- Decreased deep tendon reflexes | | **Peak Lab Values** | - **Creatine Kinase (CK): 124,880 U/L** (peaked on day 6)
- **Urine Myoglobin:** 85,200 µg/L
- **Alanine Aminotransferase (ALT):** 1,045 U/L | | **Management & Outcome** | - **Immediate action:** Discontinuation of **cerivastatin** and gemfibrozil
- **Supportive care:** Intravenous bicarbonate infusion and diuretics
- **Recovery:** CK levels and physical strength returned to normal 18 days after drug cessation |

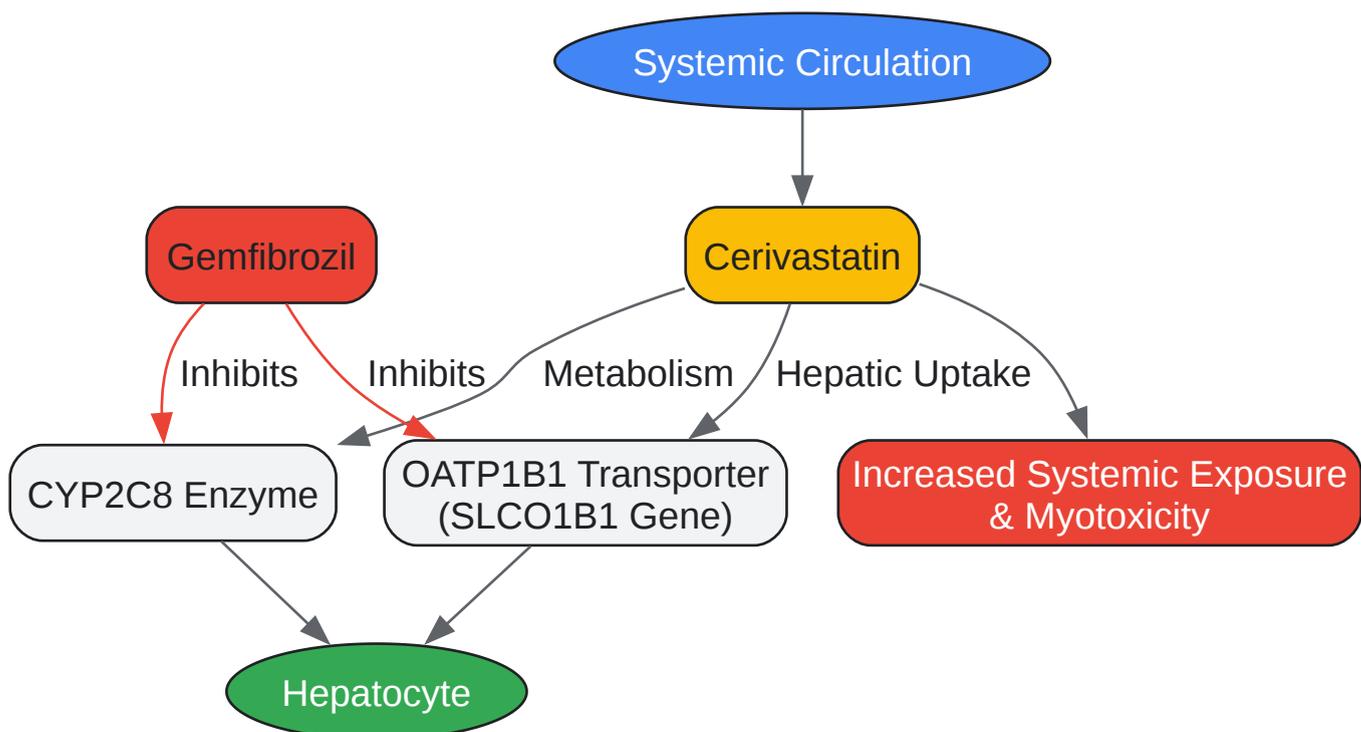
## Key Mechanisms and Risk Factors for Rhabdomyolysis

For troubleshooting and risk assessment in drug development, consider these critical mechanisms and risk factors highlighted in the literature:

- **Pharmacokinetic Interaction:** The combination of **cerivastatin** and **gemfibrozil** poses a high risk. Gemfibrozil and its glucuronide metabolite inhibit both the CYP2C8 enzyme and the OATP1B1 transporter, which are major pathways for **cerivastatin** metabolism and hepatic uptake. This dual inhibition significantly increases systemic exposure to **cerivastatin** [2] [3].
- **Genetic Susceptibility:** A genetic variant in the **SLCO1B1 gene** (rs4149056, which encodes the OATP1B1 transporter) is associated with an increased risk of **cerivastatin**-induced rhabdomyolysis. In vitro studies confirm this variant reduces hepatic uptake of **cerivastatin** [3].
- **Other Drug Interactions:** Be aware of potential interactions with other drugs that inhibit CYP2C8 or OATP1B1. **Clopidogrel** has also been identified as a drug that may increase the risk of rhabdomyolysis through similar inhibitory pathways [4] [2].

## Experimental Pathway for Mechanism Investigation

The following diagram illustrates the key pharmacokinetic interaction pathway between **cerivastatin** and gemfibrozil, which is central to understanding the rhabdomyolysis risk.



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## Troubleshooting FAQs for Researchers

Here are answers to specific technical questions your team might encounter:

**Q: What are the critical laboratory parameters to monitor in a pre-clinical or clinical study investigating statin safety?** **A:** The most sensitive marker for skeletal muscle injury is **serum creatine kinase (CK)**. In a confirmed case, levels can be profoundly elevated (exceeding 10,000 U/L, and in severe cases, over 100,000 U/L) [1] [5]. Urine myoglobin is also a key confirmatory test. Monitoring liver enzymes (ALT, AST) is crucial, as hepatic transaminase elevation often co-occurs [1].

**Q: Besides gemfibrozil, what other drug classes should be considered high-risk for interaction with statins in development?** **A:** Key risk factors from pharmacovigilance data include [4]:

- **Other Fibrates** (though gemfibrozil carries the highest risk).
- **Cyclosporine** and other strong CYP or transporter inhibitors.
- **Certain antibiotics** (e.g., daptomycin, erythromycin, clarithromycin).
- **Antifungal azoles** (e.g., itraconazole).
- Drugs like **allopurinol** and **furosemide** have also been associated with increased reporting risk.

**Q: How can genetic data be integrated into a risk assessment plan for a drug like cerivastatin?** **A:** A case-control study identified **SLCO1B1 c.521T>C (rs4149056)** as a key genetic risk factor. Carriers of the C allele had a nearly two-fold increased risk of rhabdomyolysis. Consider genotyping for this variant in clinical trials for drugs with significant OATP1B1-mediated clearance to identify susceptible individuals [3].

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## References

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